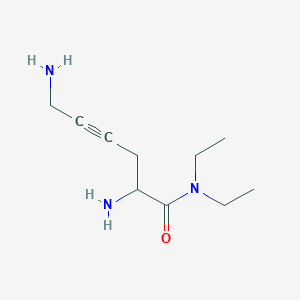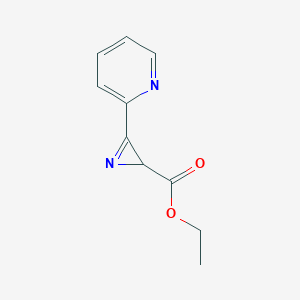
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of azirines Azirines are three-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a pyridine ring attached to the azirine ring, and an ethyl ester group attached to the carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester exerts its effects involves the formation of covalent bonds with nucleophiles. The azirine ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Azirine-2-carboxylic acid, 2-cyano-3-(1-pyrrolidinyl)-, methyl ester
- 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, methyl ester
Uniqueness
Compared to similar compounds, 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. The pyridine ring also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
851387-09-2 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl 3-pyridin-2-yl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(12-9)7-5-3-4-6-11-7/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
UGOPYQLXEZEAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
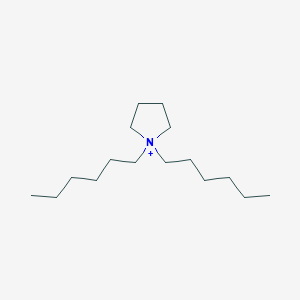
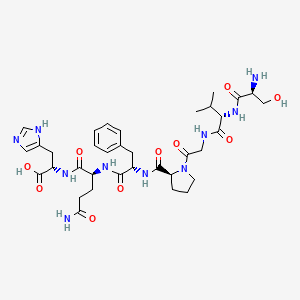
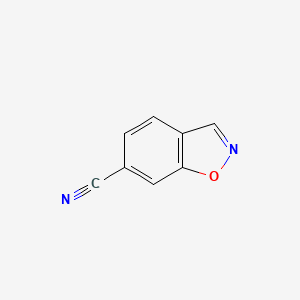
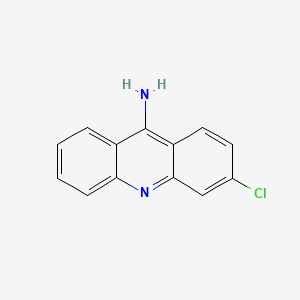
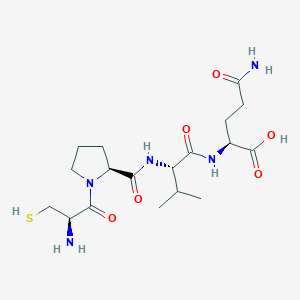

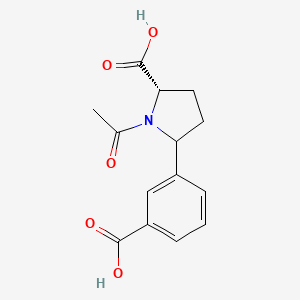
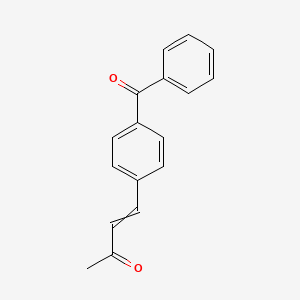
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)

